Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

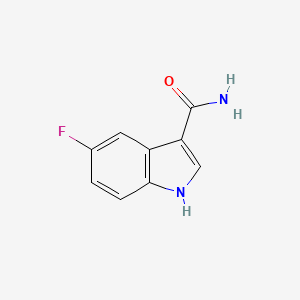

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, also known as 2-(tert-butylamino)ethyl methacrylate , is an organic compound with the chemical formula C₁₁H₁₉NO₄ . It belongs to the family of carboxylic acid esters. This colorless, viscous liquid has an acrid and unpleasant odor. It is soluble in warm water and miscible with most organic solvents .

Synthesis Analysis

- Green Routes : Decarboxylation of itaconic acid, citraconic acid, and mesaconic acids can also yield methacrylic acid .

Molecular Structure Analysis

The molecular structure of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester consists of a methacrylic acid group (CH₂=C(CH₃)CO₂H) with a tert-butylamino ethyl ester side chain. The ester group provides reactivity and solubility in various solvents .

Chemical Reactions Analysis

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can undergo polymerization to generate a polymer with pendant amine functionality. The protecting group, BOC (tert-butoxycarbonyl), is usually removed with acid . Additionally, this compound has been used in the fabrication of carboxylic functionalized poly(methacrylic acid 2-(tert-butylamino)ethyl ester)-coated mesoporous silica nanoparticles for efficient removal of hazardous dyes from wastewater .

Physical And Chemical Properties Analysis

Scientific Research Applications

Water Treatment

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester has been used in the fabrication of carboxylic functionalized poly(methacrylic acid 2-(tert-butylamino)ethyl ester)-coated mesoporous silica nanoparticles . These nanoparticles have been applied for removing ionic dyes from polluted water . The presence of carboxylic acid groups on the adsorbent material significantly contributes to its efficacy in dye removal by enhancing adsorption capacity, enabling selective adsorption, pH-dependent behavior, chelation, or complexation, and providing stability for repeated usage .

Dye Adsorption

The anionic polymer brushes enabled the adsorption of methylene blue (MB) and tetraethylrhodamine (TER) at optimum pH value of 3 . The results also indicated that the nanoparticles possessed significant adsorption capacity (263.4 and 212.9 mg g 1 for MB and TER, respectively) and fast adsorption rate (within 15 min), which can be explained by the abundance of adsorptive polymer brushes and the small size of the nanoparticles .

Removal of Paracetamol and Chlorophenoxy Herbicides

Poly methacrylic acid 2-(tert-butylamino)ethyl ester brushes grafted onto mesoporous silica nanoparticles surface have been employed to remove paracetamol and chlorophenoxy herbicides from polluted water .

Safety And Hazards

Future Directions

Research on methacrylic acid derivatives continues to explore their applications in materials science, polymer chemistry, and environmental remediation. Further investigations may focus on optimizing synthesis methods, improving adsorption properties, and developing sustainable processes for wastewater treatment .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester involves the reaction of Methacrylic acid with 2-aminoethyl tert-butyl carbonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester.", "Starting Materials": [ "Methacrylic acid", "2-aminoethyl tert-butyl carbonate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve Methacrylic acid and 2-aminoethyl tert-butyl carbonate in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester as a colorless oil." ] } | |

CAS RN |

89743-52-2 |

Product Name |

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester |

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |

InChI Key |

HZWCSJMONGVKJV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |

Canonical SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)

![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)

![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)